molecular formula C13H8N6O7 B11053114 N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

Katalognummer B11053114
Molekulargewicht: 360.24 g/mol
InChI-Schlüssel: FTDVODVPTIRNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is a complex organic compound characterized by its benzoxadiazole core, which is substituted with nitro groups and a nitrophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a benzoxadiazole derivative, followed by the introduction of the nitrophenyl group and subsequent methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the methylation of the amine group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of the reagents involved. The use of automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates would be crucial to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

    Oxidation: While less common, the compound can be oxidized under harsh conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or other strong oxidizing agents under acidic conditions.

Major Products

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitro derivatives or nitroso compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to its benzoxadiazole core, which exhibits strong fluorescence. This property makes it useful in imaging studies and the detection of biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The nitro groups can be modified to enhance biological activity or reduce toxicity, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as high-performance polymers and explosives. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.

Wirkmechanismus

The mechanism by which N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function through covalent modification or non-covalent interactions. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,1,3-Benzoxadiazole derivatives: These compounds share the benzoxadiazole core but differ in the substituents attached to the ring.

    Nitroaromatic compounds: Compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene have similar nitro functionalities but differ in their overall structure.

Uniqueness

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is unique due to the combination of its benzoxadiazole core and multiple nitro groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in simpler nitroaromatic compounds or other benzoxadiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Eigenschaften

Molekularformel

C13H8N6O7

Molekulargewicht

360.24 g/mol

IUPAC-Name

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C13H8N6O7/c1-16(7-2-4-8(5-3-7)17(20)21)13-10(19(24)25)6-9(18(22)23)11-12(13)15-26-14-11/h2-6H,1H3

InChI-Schlüssel

FTDVODVPTIRNGY-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.